molecular formula C18H12Cl3N3O2 B2691404 (E)-N'-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide CAS No. 1018146-51-4

(E)-N'-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide

Cat. No. B2691404
CAS RN: 1018146-51-4
M. Wt: 408.66
InChI Key: YGYQEGRMLUXIFS-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide, commonly known as QT, is a chemical compound with potential applications in various scientific fields. QT is a hydrazone derivative of 2-(2,4,5-trichlorophenoxy) acetic acid and quinoline-6-carbaldehyde. This compound has attracted significant attention due to its potential as a pharmacological agent, particularly as an anti-cancer drug.

Scientific Research Applications

Corrosion Inhibition

One notable application of related compounds is in corrosion inhibition. For example, quinolin derivatives have been synthesized and characterized for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies utilize potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to demonstrate that such compounds act as excellent inhibitors by adsorbing onto the metal surface, typically acting as anodic inhibitors. The adsorption of these molecules follows the Langmuir isotherm model, with the protection efficiency increasing with the inhibitor concentration (Saliyan & Adhikari, 2008).

Antimicrobial Activity

Another significant area of application is in the development of antimicrobial agents. Compounds with a quinoline backbone have been synthesized and evaluated for their antimicrobial properties. For instance, synthesis efforts have led to compounds exhibiting significant inhibition of bacterial and fungal growth, highlighting their potential as therapeutic agents in treating infections (Ahmed et al., 2006).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds derived from quinoline and its derivatives, aiming at exploring their potential biological activities. These synthetic efforts have led to a diverse array of compounds, including those with potential as anticonvulsant agents, COX-2 inhibitors, and anti-cancer agents. The synthesis of such compounds often involves multiple steps, including the formation of Schiff bases and various heterocyclic compounds, and their biological activities are evaluated through a variety of assays (Alswah et al., 2013; Manohar et al., 2018).

properties

IUPAC Name

N-[(E)-quinolin-6-ylmethylideneamino]-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O2/c19-13-7-15(21)17(8-14(13)20)26-10-18(25)24-23-9-11-3-4-16-12(6-11)2-1-5-22-16/h1-9H,10H2,(H,24,25)/b23-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYQEGRMLUXIFS-NUGSKGIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=NNC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=N/NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(quinolin-6-ylmethylene)-2-(2,4,5-trichlorophenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.